2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
Description
2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that features a unique structure combining multiple functional groups
Properties
Molecular Formula |
C31H29N3O6S |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
2-[3-methyl-5-oxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid |
InChI |
InChI=1S/C31H29N3O6S/c1-16-26-27(18-14-23(38-2)29(40-4)24(15-18)39-3)28-20(12-17(13-22(28)35)25-10-7-11-41-25)32-30(26)34(33-16)21-9-6-5-8-19(21)31(36)37/h5-11,14-15,17,27,32H,12-13H2,1-4H3,(H,36,37) |
InChI Key |
YFHKWXPFSVTGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves multiple steps, including the formation of the pyrazoloquinoline core and subsequent functionalization. Typical synthetic routes may involve:
Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzophenone derivative and a hydrazine derivative.
Functionalization: Introduction of the thiophene and trimethoxyphenyl groups can be achieved through various coupling reactions, such as Suzuki or Stille coupling.
Final Assembly: The benzoic acid moiety is introduced in the final step, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Pyrazoloquinoline Derivatives: Compounds with similar core structures, which may have different substituents and thus different properties.
Uniqueness
The uniqueness of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid lies in its combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
